2-(3-Boronophenyl)acetic acid
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Overview
Description
2-(3-Boronophenyl)acetic acid is an organic compound with the molecular formula C8H9BO4. It is a derivative of boronic acid and features a boron atom attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Boronophenyl)acetic acid typically involves the reaction of 3-(cyanomethyl)phenylboronic acid with potassium hydroxide in a mixture of ethylene glycol and water. The reaction is carried out at a temperature of 155°C with stirring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Boronophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
2-(3-Boronophenyl)acetic acid has demonstrated its utility in numerous scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its interactions with enzymes and proteins, potentially influencing metabolic processes.
Medicine: Explored for its potential as a fluorescent probe and reporter molecule in diagnostic applications.
Industry: Utilized in polymer synthesis and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(3-Boronophenyl)acetic acid involves its interaction with enzymes and proteins. It is believed to influence enzyme activity and metabolic processes by binding to specific molecular targets. Additionally, it may interact with cell membranes, affecting the transport of molecules into and out of cells .
Comparison with Similar Compounds
- 3-(Carboxymethyl)phenylboronic acid
- 3-(Dihydroxyboryl)phenylacetic acid
- Benzeneacetic acid, 3-borono-
Comparison: 2-(3-Boronophenyl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(3-boronophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOJWKCPHDCNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626017 |
Source
|
Record name | (3-Boronophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914397-60-7 |
Source
|
Record name | (3-Boronophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Carboxymethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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